

# Unveiling the Crystalline Architecture of Barbatic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Barbatic acid*

Cat. No.: *B1221952*

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This technical guide provides an in-depth analysis of the crystal structure of **barbatic acid**, a naturally occurring depside found in various lichens. The information presented is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the molecule's three-dimensional conformation and the experimental procedures used for its characterization.

## Core Crystallographic Data

The crystal structure of **barbatic acid** was determined by single-crystal X-ray diffraction analysis and was first reported in 2019. The compound crystallizes in the triclinic space group P1.[1] This arrangement reveals key structural features, including the relative orientation of its two highly substituted phenyl rings, which are linked by an ester group and inclined towards each other.[1] The structure is further stabilized by the presence of two strong intramolecular hydrogen bonds.[1]

Below is a summary of the key crystallographic parameters for **barbatic acid**.

Parameter	Value
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	Data not available in publicly accessible sources
b	Data not available in publicly accessible sources
c	Data not available in publicly accessible sources
$\alpha$	Data not available in publicly accessible sources
$\beta$	Data not available in publicly accessible sources
$\gamma$	Data not available in publicly accessible sources
Volume	Data not available in publicly accessible sources
Z	Data not available in publicly accessible sources
Density (calculated)	Data not available in publicly accessible sources
Radiation	Data not available in publicly accessible sources
Temperature	Data not available in publicly accessible sources
CCDC Number	1912435

Note: Detailed quantitative data for unit cell dimensions, bond lengths, and bond angles were not available in the publicly accessible search results. Access to the full research publication or the Cambridge Crystallographic Data Centre (CCDC) is recommended for these specific values.

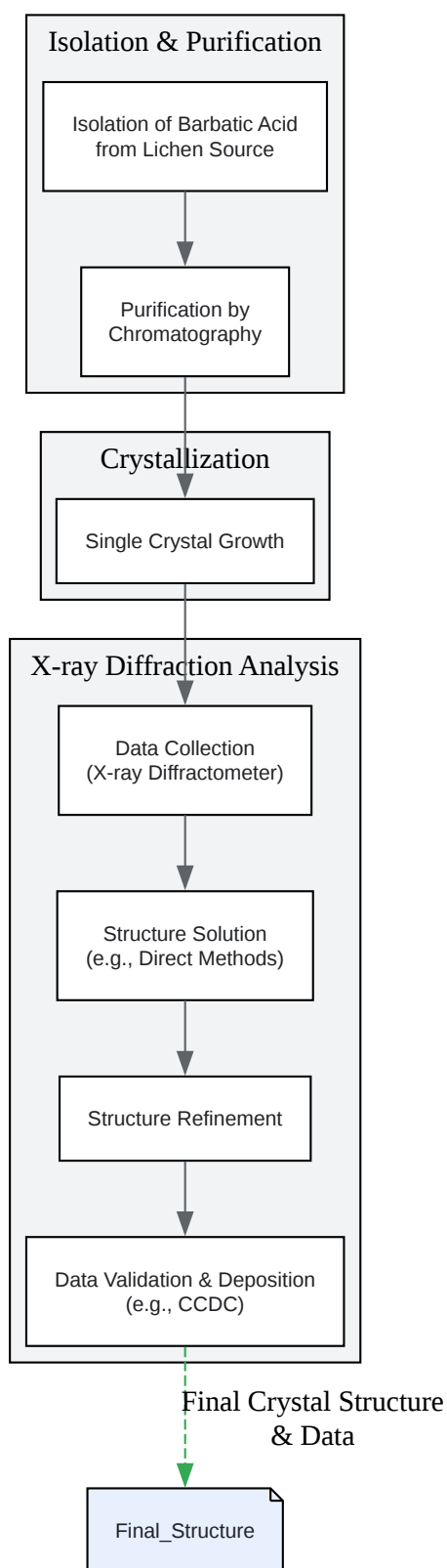
## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **barbatic acid** involved the following key steps, typical for the analysis of natural products:

- **Crystal Preparation:** High-quality single crystals of **barbatic acid** were obtained through a suitable crystallization method, likely slow evaporation from an appropriate solvent system.
- **Data Collection:** A selected crystal was mounted on a goniometer head and placed in an X-ray diffractometer. The crystal was then irradiated with a monochromatic X-ray beam.
- **Data Processing:** The diffraction data, consisting of a series of reflection intensities at various angles, were collected and processed. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.
- **Structure Solution and Refinement:** The processed data were used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model was then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

## Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a natural product like **barbatic acid**.



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Figure 1. Generalized workflow for the determination of the crystal structure of **barbatic acid**.

This guide provides a foundational understanding of the crystal structure of **barbatic acid**. For access to the complete crystallographic data, researchers are encouraged to consult the original 2019 publication by Reddy et al. in the journal *Molecules* or retrieve the data directly from the Cambridge Crystallographic Data Centre using the deposition number 1912435.

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## References

- 1. mdpi.com [mdpi.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)